molecular formula CaF5Y B14650052 Calcium yttrium fluoride (1/1/5) CAS No. 53801-60-8

Calcium yttrium fluoride (1/1/5)

Cat. No.: B14650052
CAS No.: 53801-60-8
M. Wt: 223.98 g/mol
InChI Key: SHBJBKDGPFDENU-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium yttrium fluoride (1/1/5), denoted here as a ternary compound within the CaF₂-YF₃ system, represents a class of mixed fluorides with tailored properties for advanced applications. For instance, co-precipitation of Ca²⁺ and Y³⁺ in nitrate solutions yields Ca₁₋ₓYₓF₂₊ₓ solid solutions (up to 20 mol% YF₃) and, at higher Y concentrations, orthorhombic β-YF₃ or cubic (H₃O)Y₃F₁₀ phases . Calcium yttrium fluoride likely refers to a composition within this continuum, optimized for specific structural or functional characteristics.

Properties

CAS No.

53801-60-8

Molecular Formula

CaF5Y

Molecular Weight

223.98 g/mol

IUPAC Name

calcium;yttrium(3+);pentafluoride

InChI

InChI=1S/Ca.5FH.Y/h;5*1H;/q+2;;;;;;+3/p-5

InChI Key

SHBJBKDGPFDENU-UHFFFAOYSA-I

Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[Ca+2].[Y+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium yttrium fluoride (1/1/5) can be synthesized through various methods. One common approach involves the reaction of calcium fluoride with yttrium fluoride under controlled conditions. The reaction typically takes place in a high-temperature furnace, where the reactants are heated to form the desired compound. Another method involves the use of hydrothermal synthesis, where the reactants are dissolved in a high-pressure, high-temperature aqueous solution to promote crystal growth.

Industrial Production Methods

In industrial settings, calcium yttrium fluoride (1/1/5) is produced using large-scale furnaces and reactors. The raw materials, including calcium fluoride and yttrium fluoride, are carefully measured and mixed before being subjected to high temperatures. The resulting compound is then purified and processed to achieve the desired purity and particle size.

Chemical Reactions Analysis

Types of Reactions

Calcium yttrium fluoride (1/1/5) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

    Substitution: Substitution reactions involve the replacement of one or more ions in the compound with other ions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.

Scientific Research Applications

Calcium yttrium fluoride (1/1/5) has a wide range of scientific research applications, including:

    Optics: The compound is used in the production of optical materials, such as lenses and coatings, due to its excellent transparency and refractive properties.

    Materials Science: It is used in the development of advanced materials with specific mechanical and thermal properties.

    Medicine: Research is ongoing into the potential medical applications of calcium yttrium fluoride (1/1/5), particularly in imaging and diagnostic techniques.

    Chemistry: The compound is used as a catalyst in various chemical reactions, promoting efficient and selective transformations.

Mechanism of Action

The mechanism of action of calcium yttrium fluoride (1/1/5) involves its interaction with other molecules and ions. The compound’s unique structure allows it to act as a catalyst, facilitating chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Crystallographic Properties

Table 1: Structural Parameters of CaF₂, YF₃, and Related Phases

Compound Crystal System Lattice Parameters (Å) Key Features
CaF₂ (Fluorite) Cubic a = 5.462 Classic fluorite structure; Ca²⁺ in cubic close packing, F⁻ in tetrahedral sites .
β-YF₃ Orthorhombic a = 6.35, b = 6.85, c = 4.39 Y³⁺ in 8-coordinate sites; elongated along ⟨b⟩ axis .
(H₃O)Y₃F₁₀ Cubic a = 11.60 KY₃F₁₀ structural type; hydronium ions in interstitial sites .
Ca₁₋ₓYₓF₂₊ₓ (x=0.2) Cubic a ≈ 5.50 Solid solution with expanded lattice due to Y³⁺ substitution .

Key Observations :

  • Calcium yttrium fluoride solid solutions retain the cubic fluorite structure but exhibit lattice expansion proportional to Y³⁺ content .
  • Higher Y concentrations destabilize the cubic phase, leading to β-YF₃ or (H₃O)Y₃F₁₀ formation .

Table 2: Acute Toxicity and Hazard Classification

Compound Oral LD₅₀ (Rat) Skin/Eye Effects Hazard Classification (EC)
CaF₂ 4,250 mg/kg Mild irritation (skin/eyes) Not classified as acutely toxic .
YF₃ N/A Skin irritation (H315), Eye damage (H319) Classified as STOT SE 3 (H335) .
Calcium Yttrium Fluoride 85,000 mg/kg Mild transient irritation Lower acute toxicity than pure CaF₂ or YF₃ .

Key Observations :

  • The incorporation of yttrium into calcium fluoride reduces acute toxicity, as evidenced by the higher LD₅₀ of calcium yttrium fluoride compared to pure CaF₂ .
  • YF₃ alone poses greater risks due to its irritant properties, necessitating stringent handling protocols .

Q & A

Basic Research Questions

Q. What synthesis methods are recommended for producing phase-pure Calcium Yttrium Fluoride (1/1/5)?

  • The co-precipitation method from aqueous nitrate solutions is widely used. For example, adjusting the Y:Ca ratio in starting solutions can yield Ca₁₋ₓYₓF₂₊ₓ solid solutions (up to 20 mol.% YF₃) . Excess yttrium may lead to β-YF₃ or cubic (H₃O)Y₃F₁₀ phases, necessitating precise stoichiometric control . Thermal treatment at 800°C can also facilitate direct reactions between YF₃ and Ca .

Q. How should researchers characterize the structural properties of Calcium Yttrium Fluoride?

  • Use X-ray diffraction (XRD) to confirm cubic symmetry (space group Fm3m, a = 11.60 Å for (H₃O)Y₃F₁₀ phases) . Pair with transmission electron microscopy (TEM) to analyze nanoparticle morphology, such as β-YF₃ nanophases elongated along the ⟨b⟩ axis . Energy-dispersive X-ray spectroscopy (EDS) can verify elemental ratios.

Q. What safety protocols are critical when handling Calcium Yttrium Fluoride?

  • Both YF₃ (CAS 13709-49-4) and CaF₂ (CAS 7789-75-5) require precautions:

  • Skin/eye exposure : Flush with water; seek medical help if irritation persists .
  • Inhalation : Move to fresh air; monitor for respiratory symptoms .
  • Biological monitoring : Urinary fluoride levels should not exceed 7 mg/g creatinine (Hungary/Slovakia BLVs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in phase identification during synthesis?

  • Contradictions often arise from kinetic vs. thermodynamic product dominance. For example, β-YF₃ may form transiently before transitioning to cubic phases. Use in situ XRD or differential scanning calorimetry (DSC) to track phase evolution under varying temperatures . Cross-reference with Rietveld refinement to distinguish overlapping diffraction peaks.

Q. What strategies optimize nanoparticle size and dispersion in co-precipitation synthesis?

  • Control nucleation rates by:

  • Adjusting precursor concentration (e.g., dilute solutions reduce aggregation).
  • Adding surfactants (e.g., citrate ions) to limit particle growth .
  • Post-synthesis sonication to break agglomerates. Validate via dynamic light scattering (DLS) and TEM .

Q. How should conflicting spectroscopic data (e.g., Raman vs. IR) be interpreted?

  • Discrepancies may stem from phonon mode sensitivity to crystallite size or defects. For example:

  • Raman spectroscopy is more sensitive to surface defects in nanoparticles.
  • IR absorption bands correlate with bulk lattice vibrations.
  • Resolve conflicts by comparing spectra with computational models (e.g., density functional theory) .

Q. What methodologies validate the absence of mutagenic or carcinogenic risks in long-term studies?

  • Follow IARC guidelines:

  • Classify Calcium Yttrium Fluoride under Group 3 (“not classifiable” for carcinogenicity) due to insufficient data .
  • Conduct in vitro Ames tests for mutagenicity and chronic exposure studies in model organisms. Ensure compliance with REACH Annex XIII for PBT/vPvB assessments .

Methodological Guidance

Q. How to design experiments for reproducibility in fluoride-based materials research?

  • Document:

  • Precursor purity (e.g., nitrate vs. chloride salts alter reaction kinetics).
  • pH and temperature profiles during synthesis .
  • Post-synthesis annealing conditions (time, atmosphere).
    • Share raw data and instrument calibration details in supplementary materials, as per Beilstein Journal guidelines .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets?

  • Apply multivariate analysis (e.g., PCA) to identify correlations between synthesis parameters (e.g., Y:Ca ratio) and material properties (e.g., bandgap). Use ANOVA to test significance of variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.